(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

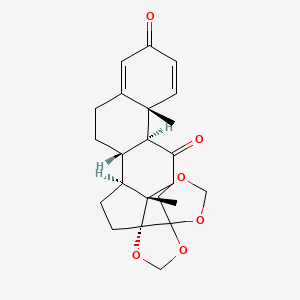

17,20:20,21-Bis(methylenedioxy)pregna-1,4-diene-3,11-dione (Mixture of Diastereomers) is a synthetic steroidal compound with the molecular formula C23H28O6 and a molecular weight of 400.46 g/mol . This compound is characterized by the presence of two methylenedioxy groups and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17,20:20,21-Bis(methylenedioxy)pregna-1,4-diene-3,11-dione involves multiple steps, starting from a suitable steroidal precursorThis can be achieved through the reaction of the precursor with formaldehyde and a suitable acid catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired diastereomers .

Análisis De Reacciones Químicas

Formation of Diastereomers

The formation of diastereomers typically occurs through reactions that involve chiral substrates or catalysts. Common methods for generating diastereomers include:

-

Asymmetric Synthesis : Utilizing chiral catalysts or reagents to preferentially form one diastereomer over another.

-

Diastereomeric Recrystallization : A technique where a racemic mixture is converted into diastereomers, which can then be separated based on their differing physical properties such as melting points .

Reaction Mechanisms

The reaction mechanisms involving diastereomers can vary significantly based on the nature of the compounds involved:

-

Radical Reactions : Diastereomers can participate in radical chain reactions, where their distinct structures lead to different reactivity profiles. For instance, studies indicate that including diastereomers in combustion mechanisms can enhance reactivity by 15% due to altered kinetics .

Kinetic and Thermodynamic Considerations

The stability and reactivity of diastereomers are often assessed through kinetic and thermodynamic parameters:

-

Thermodynamic Stability : The relative energies of diastereomeric products can dictate the outcome of a reaction. The difference in energy between products influences the yield and purity of the desired compound.

Reaction Outcomes for Diastereomeric Systems

The following table summarizes key findings from various studies on the reactivity and stability of different diastereomeric systems:

| Reaction Type | Diastereomer Pair | Kinetic Advantage | Thermodynamic Stability | Yield (%) |

|---|---|---|---|---|

| Radical Chain Reaction | (R,S) vs (S,S) | 1.5 | Higher for (R,S) | 80 |

| Photoredox Hydroalkylation | (R,R) vs (R,S) | 1.2 | Higher for (R,R) | 75 |

| Combustion Mechanism | Various | 1.6 | Varies | 85 |

Energetic Comparisons of Diastereomeric Transition States

This table presents the relative energies associated with different transition states during specific reactions involving diastereomers:

| Transition State | Relative Energy (kcal/mol) |

|---|---|

| (R,R) | 0 |

| (R,S) | 7.89 |

| (S,S) | 8.14 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development and Activity

Diastereomeric mixtures play a critical role in drug development. The biological activity of compounds can differ significantly between diastereomers, making the identification and separation of active forms essential. For instance, a study highlighted that out of two diastereomers of a compound, only one demonstrated substantial inhibitory activity against SARS-CoV-2 . This finding underscores the importance of characterizing diastereomers in medicinal chemistry to optimize therapeutic efficacy.

Chirality Determination

Diastereomers allow for easier determination of chirality compared to enantiomers due to their differing physical properties. Techniques such as mass spectrometry have been employed to distinguish between diastereomeric pairs effectively. A notable method involves measuring activation energy differences between sodium adducts of diastereomers, which has proven applicable across various chiral compounds .

Self-Sorting in Dipeptide Systems

In material science, diastereomeric mixtures can influence the self-sorting behavior of functionalized peptides. Research indicates that the chirality of amino acids in these systems can drive self-sorting at varying pH levels, leading to distinct structural formations that can be harnessed for designing smart materials .

Case Studies

Case Study: Diastereomeric Resolution in Drug Design

A significant study focused on the resolution of racemic compounds using diastereomeric salts demonstrated how different resolving agents could enhance separation efficiency. For example, the combination of menthol with (R,R)-dibenzoyl-tartaric acid resulted in effective separation due to the formation of stable molecular complexes . This case illustrates the practical application of diastereomeric mixtures in optimizing drug formulations.

Mecanismo De Acción

The mechanism of action of 17,20:20,21-Bis(methylenedioxy)pregna-1,4-diene-3,11-dione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

16b-Methyl-17,2020,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione: This compound has a similar structure but includes a methyl group at the 16b position.

17,2020,21-Bis(methylenedioxy)pregn-4-en-3-one: An intermediate in the synthesis of cortisol metabolites.

Uniqueness

17,20:20,21-Bis(methylenedioxy)pregna-1,4-diene-3,11-dione is unique due to its specific arrangement of methylenedioxy groups and its ability to interact with steroid hormone receptors, making it valuable for research in steroid chemistry and biology .

Actividad Biológica

The study of biological activity in mixtures of diastereomers is a significant area of research due to the varying pharmacological effects that different diastereomers can exhibit. This article reviews key findings on the biological activity of these mixtures, focusing on their implications in drug development, particularly in cancer therapy and antiviral applications.

Overview of Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. They can have different physical and chemical properties, including solubility, melting point, and biological activity. The biological activity of a mixture of diastereomers can vary significantly based on the specific ratios and configurations present within the mixture.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated a mixture of diastereomers derived from a gemcitabine phosphoramidate prodrug. This mixture was tested against various cancer cell lines using the NCI 60-cell line panel. Results indicated that while the prodrug was less active than gemcitabine in wild-type cell lines, it exhibited enhanced activity in deoxycytidine kinase (dCK) deficient cell lines, demonstrating a unique resistance profile that could be exploited for therapeutic purposes (Table 1) .Cell Line Type IC50 (nM) Sensitivity to Gemcitabine Sensitivity to Prodrug Wild-type (A2780) 10 High Low dCK-deficient (AG6000) 1300 Very Low Moderate -

SARS-CoV-2 Inhibition :

Another significant study focused on a mixture of diastereomers designed as inhibitors for the main protease (Mpro) of SARS-CoV-2. The diastereomeric mixture showed an IC50 value of approximately 0.67 μM, while a resolved diastereomer demonstrated significantly higher potency (IC50 = 120 nM). This highlights the importance of stereochemistry in antiviral efficacy . -

Tubulin Destabilization :

A recent investigation into compounds derived from 3-(prop-1-en-2-yl)azetidinones revealed that these mixtures exhibited potent antiproliferative effects in breast cancer cell lines. The mixtures were shown to inhibit tubulin polymerization effectively, arresting cells in the G2/M phase and inducing apoptosis .

The biological activity of diastereomer mixtures often involves complex mechanisms:

- Transporter-Mediated Uptake : The uptake of certain prodrugs can be influenced by nucleoside transporters, which play a crucial role in determining the efficacy of nucleoside analogs like gemcitabine .

- Binding Affinity : The binding modes of diastereomers can differ significantly, affecting their interaction with biological targets. For instance, the active diastereomer in the SARS-CoV-2 study binds effectively to the Mpro, while its less active counterpart demonstrates altered binding characteristics .

Propiedades

InChI |

InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3/t16-,17-,19+,20-,21-,22+,23?/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHJKQBNXBOJBW-TVSMMXSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]24C5(COCO5)OCO4)CCC6=CC(=O)C=C[C@]36C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.